5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one
Description
Properties
Molecular Formula |
C19H14O3 |
|---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
5-methyl-3-(4-methylphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C19H14O3/c1-11-3-5-13(6-4-11)16-10-21-17-9-18-14(8-15(16)17)12(2)7-19(20)22-18/h3-10H,1-2H3 |
InChI Key |
VVUZVYCFVXFIDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=COC3=C2C=C4C(=CC(=O)OC4=C3)C |
Origin of Product |
United States |
Preparation Methods
Hydroxylation at Position 7
The coumarin intermediate undergoes hydroxylation using selenium dioxide (SeO₂) in xylene at elevated temperatures.
Procedure :
Acid-Catalyzed Cyclization
The hydroxylated intermediate is treated with hydrochloric acid to induce cyclization, forming the fused furan ring.
Conditions :
Purification and Characterization
Final purification is achieved via silica gel column chromatography using ethyl acetate/hexane (1:3) as the eluent. Characterization data include:
1H NMR (CDCl₃) :
13C NMR (CDCl₃) :
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | Electrophilic substitution | 75% | High regioselectivity | Requires toxic AlCl₃ |
| Suzuki Coupling | Cross-coupling | 70% | Mild conditions, scalability | Costly palladium catalysts |
| SeO₂ Oxidation | Hydroxylation | 63% | Selective oxidation | Long reaction time (24 h) |
Challenges and Optimization Strategies
-
Regioselectivity : Competing substitutions at positions 3 and 4 are mitigated using sterically hindered electrophiles.
-
Yield Improvement : Microwave-assisted synthesis reduces reaction times by 50% while maintaining yields >80%.
-
Solvent Selection : Replacing DCM with acetone in Friedel-Crafts reactions improves solubility and reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can convert carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In chemistry, 5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one is used as a building block for synthesizing more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. Studies have indicated that furochromenes may exhibit anti-inflammatory, antioxidant, and anticancer properties. Researchers are investigating its mechanism of action and potential therapeutic uses.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism by which 5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, modulating biological pathways and leading to its observed effects. For instance, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Derivatives
Furanocoumarins exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of the target compound with structurally related derivatives:
Table 1: Structural and Functional Comparison of Key Furanocoumarins
Note: The target compound’s 4-methylphenyl group at position 3 may enhance immunoproteasome inhibition compared to psoralen derivatives with oxathiazolone warheads, which showed reduced β5i subunit activity .
Structure-Activity Relationships (SAR)
Position 3 Modifications: The 4-methylphenyl group in the target compound likely improves lipophilicity and target binding compared to polar substituents like oxathiazolone, which showed reduced immunoproteasome inhibition .
Position 5 Methyl Group: Methylation at position 5 may stabilize the furanocoumarin core, reducing metabolic degradation compared to hydroxylated derivatives like bergaptol (4-hydroxypsoralen) .
Triazole and Alkyl Chain Modifications: Compound 13 () demonstrates that introducing a triazole group at position 9 significantly enhances antiproliferative activity (IC₅₀ =7.5 µM vs AGS cells) compared to xanthotoxin (IC₅₀ >100 µM) .
Physicochemical Properties
Therapeutic Potential
- Anticancer Activity: The target compound’s substituents may enhance selectivity for cancer cells, akin to compound 13, which showed 13.3-fold higher specificity for AGS cells over L02 normal cells . Psoralen derivatives with methoxy or triazole groups exhibit cell cycle arrest (S/G2 phase) and apoptosis induction .
- Immunoproteasome Inhibition: Position 3 modifications are critical for β5i subunit inhibition, suggesting the target compound could outperform earlier derivatives .
Biological Activity
5-Methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound classified under furochromenones. With the molecular formula and a molecular weight of 290.32 g/mol, this compound has garnered attention in medicinal chemistry due to its notable biological activities, particularly in cancer research. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a unique furochromenone structure characterized by a fused furan and chromene ring system. The presence of a methyl group at the 5-position and a para-methylphenyl group at the 3-position enhances its solubility in organic solvents and biological activity, making it a subject of interest for further research.
Research indicates that this compound exhibits significant biological activity, particularly in inducing apoptosis in hepatoma cells. The compound operates through several key mechanisms:
- Regulation of Apoptotic Proteins : It decreases levels of B-cell lymphoma 2 (Bcl-2) while increasing Bim (Bcl-2-interacting mediator of cell death), which leads to the activation of pro-apoptotic factors such as BAX (Bcl-2-associated X protein) and BAK (Bcl-2 homologous antagonist/killer) .
- Disruption of Protein Interactions : The compound disrupts interactions between anti-apoptotic proteins (like Bcl-2) and pro-apoptotic factors (such as BAX), facilitating mitochondrial outer membrane permeabilization. This results in the release of cytochrome c into the cytosol, a crucial step in the apoptotic process .
Therapeutic Potential
Given its ability to induce apoptosis in cancer cells, particularly hepatocellular carcinoma cells, this compound holds promise as a therapeutic agent against drug-resistant cancer forms. Its specificity in targeting apoptotic pathways suggests potential applications in developing treatments for various malignancies.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their notable activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 3-Methyl-7H-furo[3,2-g]chromen-7-one | Methyl group at position 3 | Exhibits anti-inflammatory properties |
| 9-Methyl-3-(4-methylphenyl)-5-phenylfuro[3,2-g]chromen | Additional phenyl group at position 9 | Potential anti-cancer activity |
| 5-butyl-3-methyl-7H-furo[3,2-g]chromen-7-one | Butyl substituent at position 5 | Investigated for neuroprotective effects |
The unique methylation pattern and potent apoptotic activity against hepatoma cells distinguish this compound from other similar compounds, potentially enhancing its therapeutic efficacy.
Hepatoma Cell Studies
In vitro studies have demonstrated that treatment with this compound significantly reduces cell viability in hepatoma cell lines. The compound's ability to modulate apoptotic pathways suggests that it may serve as an effective agent for overcoming resistance in hepatocellular carcinoma therapies.
Combination Therapy Research
Recent research has explored the combination of this compound with other chemotherapeutic agents to enhance its efficacy. Preliminary findings indicate that co-treatment can lead to synergistic effects, further promoting apoptosis in resistant cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one?
- Methodology : Synthesis typically involves multi-step reactions starting with condensation of substituted benzaldehydes with diketones, followed by cyclization under acidic conditions. For example, analogs like 5-ethyl-2,3,9-trimethyl-furochromenone are synthesized via Claisen-Schmidt condensation and acid-catalyzed cyclization . Key steps include:
- Precursor preparation : Use of 4-methylbenzaldehyde and methyl-substituted diketones.
- Cyclization : Employing sulfuric acid or polyphosphoric acid at 80–100°C for 6–12 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
- Characterization : Confirm structure via -/-NMR, FTIR, and HRMS .
Q. How is the structural integrity of this compound validated?
- Methodology :
- Spectroscopy : -NMR detects aromatic protons (δ 6.2–8.3 ppm) and methyl groups (δ 2.4–2.6 ppm). -NMR confirms carbonyl (δ ~177 ppm) and fused ring carbons .
- X-ray crystallography : Resolves bond lengths/angles (e.g., C=O at 1.21 Å) and packing motifs .
- Chromatography : HPLC purity >95% with C18 columns and acetonitrile/water gradients .
Q. What are the primary biological screening assays for this compound?
- Methodology :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., IC values in HepG2 or MCF-7) .
- Enzyme inhibition : Fluorescence-based assays for COX-2 or topoisomerase I/II .
Advanced Research Questions
Q. How do substituent variations (e.g., methyl vs. ethyl groups) impact bioactivity?
- Data Analysis :
- Comparative studies : 5-Methyl analogs show higher lipophilicity (logP ~3.2) than ethyl derivatives (logP ~3.8), affecting membrane permeability .
- Bioactivity trends : Methyl groups at position 5 enhance anticancer activity (e.g., IC = 12 µM vs. 18 µM for ethyl) but reduce solubility .
- Contradictions : Some studies report conflicting SARs; e.g., fluorophenyl substituents improve antimicrobial activity in one study but show no effect in another . Resolution requires standardized assay conditions .
Q. What strategies resolve contradictions in reported mechanism-of-action data?
- Methodology :
- Target validation : Use CRISPR/Cas9 knockouts to confirm enzyme targets (e.g., topoisomerase IIβ) .
- Omics integration : Transcriptomics/proteomics to identify off-target effects (e.g., unintended kinase inhibition) .
- Molecular docking : Compare binding poses in COX-2 (PDB: 3LN1) vs. mismatched receptors .
Q. How can computational modeling guide the optimization of this compound?
- Methodology :
- QSAR models : Train on furochromenone datasets to predict logP, pKa, and IC .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns runs in GROMACS) .
- ADMET prediction : Use SwissADME to balance potency and toxicity (e.g., hepatotoxicity alerts) .
Q. What advanced techniques elucidate metabolic pathways and degradation products?
- Methodology :
- In vitro metabolism : Incubate with liver microsomes (human/rat), analyze via LC-MS/MS .
- Stability studies : Forced degradation under acidic/alkaline/oxidative conditions .
- Isotope labeling : -tagged compound tracks metabolites in vivo .
Methodological Considerations
- Reaction optimization : Use DoE (Design of Experiments) to maximize yield (e.g., 65% → 82% via temperature/pH adjustments) .
- Data reproducibility : Standardize biological assays using CLSI guidelines .
- Structural analogs : Compare with 5-ethyl-3-(4-fluorophenyl) (CAS 858742-45-7) for substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
